molecular formula C23H25N3O5S B12419646 3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide

3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide

Cat. No.: B12419646
M. Wt: 455.5 g/mol
InChI Key: CMHKKTGCFWZUEZ-UHFFFAOYSA-N
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Description

SW083688 is a potent and highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the MAP kinase kinase kinase (MAP3K) family. This compound has shown significant inhibition activity with an IC50 value of 1.3 micromolar. TAOK2 is involved in various cellular processes, including the regulation of the p38 MAPK and Hippo signaling pathways, which are crucial for cell growth, differentiation, and apoptosis .

Preparation Methods

The synthesis of SW083688 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups to enhance its inhibitory activity. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups such as sulfonamides and amides to enhance selectivity and potency.

    Step 3: Purification and crystallization to obtain the final product with high purity.

Industrial production methods for SW083688 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods include continuous flow synthesis and automated purification systems to streamline the production process .

Chemical Reactions Analysis

SW083688 undergoes various chemical reactions, including:

    Oxidation: SW083688 can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to its corresponding amine derivatives.

    Substitution: SW083688 can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions include sulfoxides, sulfones, and amine derivatives .

Scientific Research Applications

SW083688 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of TAOK2 and its effects on various signaling pathways.

    Biology: Employed in cell-based assays to investigate the role of TAOK2 in cell growth, differentiation, and apoptosis.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, where TAOK2 is implicated in tumor growth and metastasis.

    Industry: Utilized in the development of new drugs targeting TAOK2 and related kinases

Mechanism of Action

SW083688 exerts its effects by selectively inhibiting TAOK2, a kinase involved in the activation of the p38 MAP kinase cascade. This inhibition leads to the modulation of downstream signaling pathways, resulting in the regulation of cell growth, differentiation, and apoptosis. The molecular targets of SW083688 include the active site of TAOK2, where it binds competitively with ATP, thereby preventing the phosphorylation of downstream substrates .

Comparison with Similar Compounds

SW083688 is unique in its high selectivity and potency towards TAOK2 compared to other similar compounds. Some similar compounds include:

    SW034538: Another TAOK2 inhibitor with an IC50 value of 300 nanomolar.

    TAOK1 and TAOK3 inhibitors: Compounds that inhibit other members of the TAOK family but with different selectivity profiles.

The uniqueness of SW083688 lies in its ability to selectively inhibit TAOK2 with minimal off-target effects, making it a valuable tool for studying TAOK2-specific pathways and developing targeted therapies .

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H25N3O5S/c1-2-29-11-5-10-26-22(28)17-9-8-15(12-18(17)25-23(26)32)21(27)24-13-16-14-30-19-6-3-4-7-20(19)31-16/h3-4,6-9,12,16H,2,5,10-11,13-14H2,1H3,(H,24,27)(H,25,32)

InChI Key

CMHKKTGCFWZUEZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3COC4=CC=CC=C4O3)NC1=S

Origin of Product

United States

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